N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1-methyl-1H-indole-6-carboxamide
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Overview
Description
N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1-methyl-1H-indole-6-carboxamide is a synthetic organic compound that features a unique combination of a tetrahydropyran ring and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1-methyl-1H-indole-6-carboxamide typically involves the following steps:
Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through the oxa-6π-electrocyclization of dienones, a process that involves the use of catalysts such as DABCO and halogenation agents like N-iodosuccinimide or N-bromosuccinimide.
Indole Synthesis: The indole moiety can be synthesized using various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Coupling Reaction: The final step involves coupling the tetrahydropyran ring with the indole moiety through an amide bond formation. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1-methyl-1H-indole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the indole moiety, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Electrophilic reagents (e.g., halogens), nucleophilic reagents (e.g., amines), appropriate solvents (e.g., dichloromethane).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1-methyl-1H-indole-6-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.
Materials Science: The compound can be used in the synthesis of novel materials with unique properties, such as polymers or nanomaterials.
Biological Studies: The compound can be used as a probe or tool in biological studies to investigate cellular processes or molecular interactions.
Mechanism of Action
The mechanism of action of N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1-methyl-1H-indole-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- **N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)propanamide
- **N-[(2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl]-N-(2-furylmethyl)propanamide
Uniqueness
N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1-methyl-1H-indole-6-carboxamide is unique due to its combination of a tetrahydropyran ring and an indole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H22N2O2 |
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Molecular Weight |
286.37 g/mol |
IUPAC Name |
N-(2,2-dimethyloxan-4-yl)-1-methylindole-6-carboxamide |
InChI |
InChI=1S/C17H22N2O2/c1-17(2)11-14(7-9-21-17)18-16(20)13-5-4-12-6-8-19(3)15(12)10-13/h4-6,8,10,14H,7,9,11H2,1-3H3,(H,18,20) |
InChI Key |
ASBZSBHZFABGDT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CCO1)NC(=O)C2=CC3=C(C=C2)C=CN3C)C |
Origin of Product |
United States |
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